molecular formula C8H6N4O2 B10840534 1-Prop-2-ynyl-3,7-dihydro-purine-2,6-dione

1-Prop-2-ynyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B10840534
M. Wt: 190.16 g/mol
InChI Key: HJYAFKKSAAYVHQ-UHFFFAOYSA-N
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Description

1-Prop-2-ynyl-3,7-dihydro-purine-2,6-dione is a chemical compound known for its diverse applications in scientific research and industry. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Prop-2-ynyl-3,7-dihydro-purine-2,6-dione typically involves the cyclocondensation of n-(prop-2-yn-1-yl) and n-(penta-2,4-diyn-1-yl) derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Prop-2-ynyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or alkylating agents under controlled temperature and pressure conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1-Prop-2-ynyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Prop-2-ynyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the adenosine A1 receptor in HEK-293 cells, indicating its potential role in modulating adenosine signaling pathways . This interaction can influence various physiological processes, including neurotransmission and cardiovascular function.

Comparison with Similar Compounds

    3,7-Dihydro-3-methyl-1H-purine-2,6-dione:

    1,3,7-Trimethylxanthine:

Uniqueness: 1-Prop-2-ynyl-3,7-dihydro-purine-2,6-dione is unique due to its specific prop-2-ynyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research focused on purine derivatives and their applications.

Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

1-prop-2-ynyl-3,7-dihydropurine-2,6-dione

InChI

InChI=1S/C8H6N4O2/c1-2-3-12-7(13)5-6(10-4-9-5)11-8(12)14/h1,4H,3H2,(H,9,10)(H,11,14)

InChI Key

HJYAFKKSAAYVHQ-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C(=O)C2=C(NC1=O)N=CN2

Origin of Product

United States

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